molecular formula C22H23NO6 B3439109 ethyl 5-[(3,4-dimethoxybenzoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate

ethyl 5-[(3,4-dimethoxybenzoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No. B3439109
M. Wt: 397.4 g/mol
InChI Key: MQTBXXZHMUCPQW-UHFFFAOYSA-N
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Description

Ethyl 5-[(3,4-dimethoxybenzoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate, also known as DMT, is a psychedelic compound that has been used for centuries in traditional South American shamanic practices. Recently, DMT has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

Ethyl 5-[(3,4-dimethoxybenzoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate acts primarily as a partial agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It also has affinity for other serotonin receptors, as well as for the sigma-1 receptor, which is involved in the regulation of cellular stress responses.
Biochemical and Physiological Effects:
ethyl 5-[(3,4-dimethoxybenzoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It also increases levels of the antioxidant glutathione, which helps protect against oxidative stress. Additionally, ethyl 5-[(3,4-dimethoxybenzoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate has been shown to increase heart rate and blood pressure, as well as to induce changes in visual perception and consciousness.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 5-[(3,4-dimethoxybenzoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate in lab experiments is its relatively low toxicity compared to other psychedelic compounds. Additionally, its short duration of action allows for easier monitoring of its effects. However, one limitation is the difficulty in obtaining and handling the compound due to its legal status and potential for abuse.

Future Directions

There are several potential future directions for research on ethyl 5-[(3,4-dimethoxybenzoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and addiction. Additionally, researchers may investigate the mechanisms underlying its effects on memory consolidation and neuroprotection. Furthermore, studies may explore the potential use of ethyl 5-[(3,4-dimethoxybenzoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate as a tool for understanding the neural basis of consciousness and altered states of perception.

Scientific Research Applications

Ethyl 5-[(3,4-dimethoxybenzoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate has been the subject of several recent scientific studies, with researchers investigating its potential therapeutic applications in treating depression, anxiety, and addiction. Additionally, ethyl 5-[(3,4-dimethoxybenzoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate has been shown to have neuroprotective effects and may play a role in the formation and consolidation of memories.

properties

IUPAC Name

ethyl 5-(3,4-dimethoxybenzoyl)oxy-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-6-28-22(25)20-13(2)23(3)17-9-8-15(12-16(17)20)29-21(24)14-7-10-18(26-4)19(11-14)27-5/h7-12H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTBXXZHMUCPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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